molecular formula C11H14ClN B8596642 1-(3-Chloropropyl)indoline

1-(3-Chloropropyl)indoline

Cat. No.: B8596642
M. Wt: 195.69 g/mol
InChI Key: ATXFBIYTLZEYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)indoline is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(3-chloropropyl)-2,3-dihydroindole

InChI

InChI=1S/C11H14ClN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2

InChI Key

ATXFBIYTLZEYSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-chloropropane (1.98 g, 12.6 mmol) and indoline (500 mg, 4.20 mmol) in 1,4-dioxane (6.0 mL) was added Et3N (2.12 g, 21.0 mmol) at 20° C. The reaction mixture was then stirred for 15 h at 70° C. The reaction mixture was cooled to 20° C. and quenched by addition of H2O. The product was extracted with Et2O. The organic solution was then washed with H2O and brine, dried over MgSO4, filtered and concentrated in vacuo. 1-(3-Chloro-1-propyl)indoline (373 mg, 45%) was isolated by flash chromatography on a silica gel column by elution with EtOAc/Hexanes a pale yellow oil. 1H NMR (CDCl3, 300 MHz) δ2.07 (qu, 2H, J=6.2 Hz), 2.97 (t, 2H, J=8.2 Hz), 3.24 (t, 2H, J=6.6 Hz), 3.35 (t, 2H, J=8.3 Hz), 3.68 (t, 2H, J=6.2 Hz), 6.50-6.56 (m, 1H), 6.66 (t, 1H, J=6.6 Hz), 7.04-7.10 (m, 2H) ppm.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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